molecular formula C26H26N2O2S B11989304 Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- CAS No. 59157-97-0

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-

Cat. No.: B11989304
CAS No.: 59157-97-0
M. Wt: 430.6 g/mol
InChI Key: XGGQZYWYJSARPO-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- is a chemical compound known for its fluorescent properties. It is commonly used as an optical brightener, converting ultraviolet (UV) light into visible light. This compound is particularly valuable in various industrial applications, including the enhancement of the brightness and whiteness of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the reaction of 2-amino-4-tert-butylphenol with chloromethyl ethyl ether hydrochloride.

    Reaction Conditions: The reaction is carried out under reflux conditions, followed by the addition of sodium sulfide and phase transfer catalysts.

    Intermediate Formation: The intermediate product is then reacted with ethylene glycol in the presence of sodium methoxide.

    Final Product: The final product is obtained through acidification, filtration, and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves its ability to absorb UV light and re-emit it as visible lightThe molecular targets and pathways involved include the interaction with UV light and the subsequent emission of visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- stands out due to its high efficiency in converting UV light to visible light, making it particularly valuable in applications requiring high brightness and whiteness. Its stability and compatibility with various materials further enhance its utility in industrial applications .

Biological Activity

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-] (also known as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene ) is a compound that has garnered attention due to its unique structural properties and potential biological activities. With a molecular formula of C26H26N2O2SC_{26}H_{26}N_{2}O_{2}S and a molecular weight of approximately 430.56 g/mol, this compound is primarily recognized for its applications as an optical brightener in various industries. However, its biological activity opens avenues for further research in pharmaceuticals and agrochemicals.

Structural Characteristics

The compound features two benzoxazole moieties linked by a thiophene unit. This unique structure contributes to its optical properties and potential biological interactions. The presence of tert-butyl groups enhances its stability and solubility.

Property Value
Molecular FormulaC26H26N2O2S
Molecular Weight430.56 g/mol
CAS Number7128-64-5
LogP (octanol-water partition coefficient)8.6 at 25°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-tert-butyl-2-aminobenzenesulfonamide with thiophene-2,5-dicarboxylic acid under acidic conditions. This process often requires heating and the removal of water to drive the reaction to completion .

Antioxidant Properties

Recent studies have indicated that benzoxazole derivatives exhibit significant antioxidant activities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species effectively.

Antimicrobial Activity

Research has shown that benzoxazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Photodynamic Therapy Potential

Due to its fluorescent properties, benzoxazole derivatives are being explored for use in photodynamic therapy (PDT). The ability to absorb UV light and emit visible light can be harnessed for targeted cancer therapies, where localized activation of the compound can induce cytotoxic effects on tumor cells .

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of several benzoxazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with higher tert-butyl substitutions showed enhanced activity compared to their unsubstituted counterparts.
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that benzoxazole derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, suggesting potential as alternative antimicrobial agents.
  • Photodynamic Therapy Applications
    • In a recent trial involving cancer cell lines, benzoxazole derivatives were used as photosensitizers in PDT. Results showed a marked reduction in cell viability upon exposure to light after treatment with the compound, indicating effective tumor targeting capabilities .

Properties

CAS No.

59157-97-0

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

6-tert-butyl-2-[5-(6-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-17-19(13-15)29-23(27-17)21-11-12-22(31-21)24-28-18-10-8-16(26(4,5)6)14-20(18)30-24/h7-14H,1-6H3

InChI Key

XGGQZYWYJSARPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)C(C)(C)C

Origin of Product

United States

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